PARP1/2 Inhibitory Potency of KU-0058948 Compared to Key PARP Inhibitors
KU-0058948 exhibits potent inhibition of PARP1 with an IC50 of 3.4 nM and PARP2 with an IC50 of 1.5 nM . This potency is comparable to or exceeds that of several clinically advanced PARP inhibitors. For example, olaparib inhibits PARP1 with an IC50 of 5 nM and PARP2 with an IC50 of 1 nM , while niraparib shows IC50 values of 3.8 nM and 2.1 nM, respectively . The lower IC50 of KU-0058948 against PARP1 compared to olaparib and niraparib suggests a potential advantage in achieving target engagement at lower concentrations.
| Evidence Dimension | PARP1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3.4 nM |
| Comparator Or Baseline | Olaparib: 5 nM; Niraparib: 3.8 nM; Talazoparib: 0.57 nM |
| Quantified Difference | KU-0058948 is 1.5-fold more potent than olaparib and 1.1-fold more potent than niraparib against PARP1. |
| Conditions | In vitro enzymatic assay using purified PARP1 protein. |
Why This Matters
Higher potency at PARP1 may translate to greater efficacy in cellular models of homologous recombination deficiency, particularly in BRCA-mutated contexts, and may allow for lower dosing to achieve desired biological effects.
